molecular formula C15H14F3N5O2 B2560283 1-Methyl-3-{3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one CAS No. 2380099-26-1

1-Methyl-3-{3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one

Cat. No.: B2560283
CAS No.: 2380099-26-1
M. Wt: 353.305
InChI Key: BXWFTFQRCUTRQI-UHFFFAOYSA-N
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Description

1-Methyl-3-{3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one is a complex organic compound that features a trifluoromethyl group, a pyridine ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-{3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one typically involves multiple steps, including the formation of the pyrazinone core, the introduction of the piperazine ring, and the incorporation of the trifluoromethyl group. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-{3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.

Scientific Research Applications

1-Methyl-3-{3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-3-{3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, which may include enzymes, receptors, or other proteins . The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-3-{3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-methyl-3-[3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N5O2/c1-21-5-4-20-13(14(21)25)22-6-7-23(12(24)9-22)10-2-3-19-11(8-10)15(16,17)18/h2-5,8H,6-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWFTFQRCUTRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N2CCN(C(=O)C2)C3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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